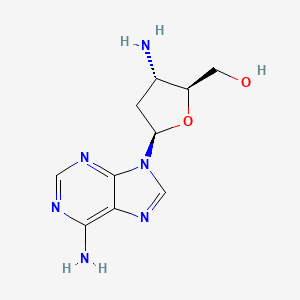

3'-Amino-2',3'-dideoxyadenosine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3'-Amino-2',3'-dideoxyadenosine and its analogs involves several key steps, including nucleophilic displacement reactions, Barton deoxygenation, and protective group strategies. For instance, 8-Aza-7-deaza-2',3'-dideoxyadenosine, an analog, was synthesized from 8-aza-7-deaza-2'-deoxyadenosine through a series of reactions including benzoylation, dimethoxytritylation, and Barton deoxygenation, showcasing the complexity and diversity of synthetic routes available for such compounds (Seela & Kaiser, 1988).

Molecular Structure Analysis

Structural analysis of dideoxynucleosides, including 3'-Amino-2',3'-dideoxyadenosine, reveals unique conformations due to the absence of hydroxyl groups. For example, studies on similar dideoxynucleosides have shown that the sugar rings often adopt conformations intermediate between envelope and half-chair, indicating how structural modifications influence the overall molecular conformation (Silverton et al., 1988).

Chemical Reactions and Properties

3'-Amino-2',3'-dideoxyadenosine participates in various chemical reactions characteristic of its functional groups. The amino group, for example, offers sites for nucleophilic addition or substitution reactions. Chemical studies often explore the stability, reactivity, and interactions of such compounds with enzymes or other biological molecules. For instance, some analogs of 3'-Amino-2',3'-dideoxyadenosine have been found to inhibit mammalian adenosine deaminase, highlighting the potential for specific chemical interactions based on the molecule's structure (Nair et al., 1991).

Aplicaciones Científicas De Investigación

1. Nonenzymatic RNA-templated Synthesis

- Summary of Application : This research focuses on the RNA world hypothesis, which describes a scenario where early life forms relied on RNA for both inheritance and catalysis of useful chemical reactions . The study uses “3’-Amino-2’,3’-dideoxyadenosine” in the nonenzymatic copying of RNA templates into N3′→P5′ phosphoramidate DNA (3′-NP-DNA) .

- Methods of Application : The synthesis of 3′-amino-2′,3′-dideoxyribonucleotide monomers activated with 2-aminoimidazole (3′-NH2 -2AIpddN) is described in detail, and their use in template-directed polymerization is explained .

- Results or Outcomes : The study contributes to our understanding of nonenzymatic copying chemistry and may help overcome hurdles associated with RNA copying .

2. Inhibition of Bacterial Growth

- Summary of Application : “3’-Amino-2’,3’-dideoxyadenosine” is a nucleoside analog that inhibits the growth of bacteria by binding to the ribose moiety of RNA .

- Methods of Application : It binds to the bacterial ribosome and prevents protein synthesis, which leads to cell death .

- Results or Outcomes : “3’-Amino-2’,3’-dideoxyadenosine” has been shown to have minimal inhibitory concentrations against certain bacteria .

3. Enzymatic Production

- Methods of Application : The method involves using nucleoside phosphorylase derived from Bacillus stearothermophilus for the preparation of "3’-Amino-2’,3’-dideoxyadenosine" .

- Results or Outcomes : The method allows for efficient and economical mass-production of "3’-Amino-2’,3’-dideoxyadenosine" .

4. Preparation of 3’-amino-2’,3’-dideoxyguanosine

- Summary of Application : A method for preparing 3’-amino-2’,3’-dideoxyguanosine, a compound similar to “3’-Amino-2’,3’-dideoxyadenosine”, has been developed .

- Methods of Application : The method involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine .

- Results or Outcomes : The method allows for the preparation of 3’-amino-2’,3’-dideoxyguanosine with very high yield in a relatively simple procedure .

5. RNA Labeling

- Summary of Application : “3’-Amino-2’,3’-dideoxyadenosine” is used in the enzymatic 3’-click-labeling of RNA .

- Methods of Application : The method involves enzymatically adding “3’-Amino-2’,3’-dideoxyadenosine” to the 3’ end of RNA molecules .

- Results or Outcomes : The method allows for the efficient labeling of RNA, which can be useful in various molecular biology applications .

6. Stereoselective Synthesis of A–T Phosphoramidite Building Blocks

- Summary of Application : “3’-Amino-2’,3’-dideoxyadenosine” is used in the stereoselective synthesis of A–T phosphoramidite building blocks, which are essential for the development of oligonucleotide-derived bioactive agents .

- Methods of Application : The method involves coupling protected “3’-Amino-2’,3’-dideoxyadenosine” with N-Fmoc-protected thymidine-derived nucleosyl amino acids .

- Results or Outcomes : The method allows for the efficient and economical synthesis of A–T phosphoramidite building blocks .

Safety And Hazards

The safety information for 3’-Amino-2’,3’-dideoxyadenosine indicates that it is potentially hazardous . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Propiedades

IUPAC Name |

[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJRASUDLEWKZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224837 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-2',3'-dideoxyadenosine | |

CAS RN |

7403-25-0 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

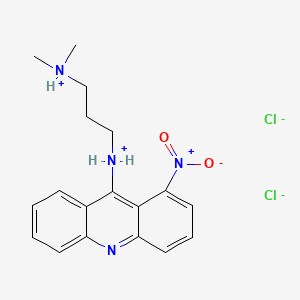

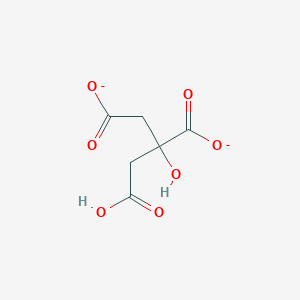

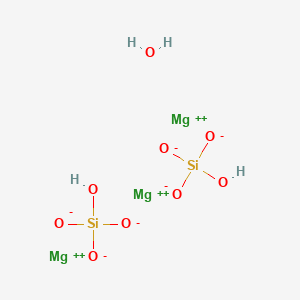

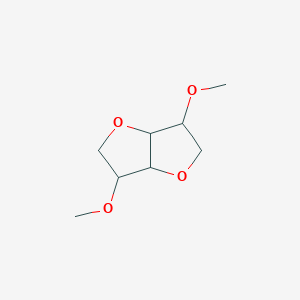

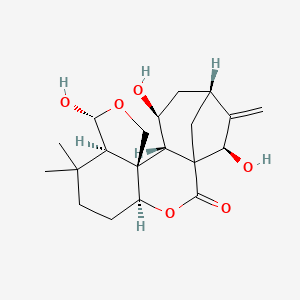

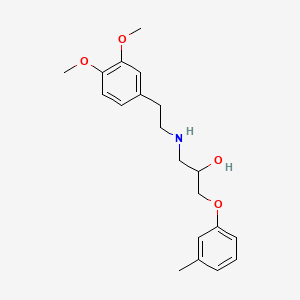

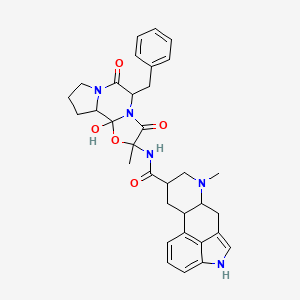

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.